2,4,6-Trimethylbenzenesulfinic acid
Description
2,4,6-Trimethylbenzenesulfinic acid is an organosulfur compound characterized by a mesitylene (2,4,6-trimethylbenzene) core attached to a sulfinic acid (–SO₂H) functional group. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.25 g/mol. The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfinamides and sulfonate esters, which are critical in asymmetric catalysis and pharmaceutical applications .
Synthesis of this compound often involves Grignard reactions, such as the treatment of 2-mesitylmagnesium bromide with sulfur dioxide, followed by acid workup to yield the sulfinic acid derivative . Its sterically hindered aromatic ring enhances stability and influences reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRMGOGJWHPCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310601 | |
| Record name | 2,4,6-trimethylbenzenesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59057-35-1 | |
| Record name | NSC229317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trimethylbenzenesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIMETHYL-BENZENESULFINIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzenesulfinic acid typically involves the sulfonation of 2,4,6-trimethylbenzene. One common method includes the reaction of 2,4,6-trimethylbenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfonic acid derivative . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the sulfonation of 2,4,6-trimethylbenzene using sulfur trioxide in a falling film reactor. This method allows for efficient production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-trimethylbenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,4,6-trimethylbenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfinic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: 2,4,6-Trimethylbenzenesulfonic acid.
Reduction: 2,4,6-Trimethylbenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethylbenzenesulfinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzenesulfinic acid involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The sulfinic acid group plays a crucial role in these interactions, often forming covalent bonds with target molecules .
Comparison with Similar Compounds
2,4,6-Trimethylbenzenesulfonic Acid
Molecular Formula : C₉H₁₂O₃S
Molecular Weight : 200.25 g/mol
Key Differences :
- Functional Group : Contains a sulfonic acid (–SO₃H) group, which is more oxidized than the sulfinic acid (–SO₂H) group.
- Acidity : Sulfonic acids are significantly stronger acids (pKa ≈ −6) compared to sulfinic acids (pKa ≈ 1–2) due to the higher oxidation state and resonance stabilization of the conjugate base.
- Physical Properties : Melting point is 55–57°C , higher than typical sulfinic acids, which often exhibit lower melting points due to weaker intermolecular forces .
- Applications : Widely used as a catalyst in esterification and as a surfactant.
(S)-(+)-2,4,6-Trimethylbenzenesulfinamide
Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol Key Differences:
- Functional Group : Features a sulfinamide (–SO₂NH₂) group, making it a chiral auxiliary in asymmetric synthesis.
- Reactivity : The NH₂ group allows for stereoselective bond formation, enabling applications in pharmaceutical synthesis (e.g., indenyl ester derivatives) .
- Stability : Less prone to oxidation compared to sulfinic acids due to the absence of a labile –OH group.
2,4,6-Trimethylbenzenesulfonyl Chloride
Molecular Formula : C₉H₁₁ClO₂S
Molecular Weight : 218.70 g/mol
Key Differences :
- Functional Group : Contains a sulfonyl chloride (–SO₂Cl) group, a highly reactive intermediate.
- Applications : Used to synthesize sulfonamides, sulfonate esters, and other derivatives. Its reactivity contrasts with the milder nucleophilic character of sulfinic acids .
- Safety : More hazardous due to corrosive and moisture-sensitive properties.
Sodium 2,4,6-Trimethylbenzenesulfinic Acid
Molecular Formula : C₉H₁₁NaO₂S
Molecular Weight : 206.23 g/mol
Key Differences :
4-[(2-Thienylmethylene)amino]phenyl 2,4,6-Trimethylbenzenesulfonate
Molecular Formula: C₂₀H₁₉NO₃S₂ Molecular Weight: 385.5 g/mol Key Differences:
- Functional Group : A sulfonate ester (–SO₃R) with a bulky aromatic substituent.
- Applications : Used in polymer chemistry and as a photoacid generator due to its stability and tunable reactivity .
- Physical Properties : Higher molar mass (385.5 g/mol) and density (1.23 g/cm³) compared to sulfinic acid derivatives.
Comparative Data Table
Biological Activity
2,4,6-Trimethylbenzenesulfinic acid, a derivative of trimethylbenzenesulfonic acid, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and potential therapeutic applications.
- Chemical Formula : C₉H₁₂O₂S
- Molecular Weight : 172.25 g/mol
- CAS Number : 527-60-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A notable research effort synthesized a series of hydrazones based on this compound and evaluated their in vitro antimicrobial activity.
Key Findings:
- The synthesized hydrazones exhibited significant antibacterial activity against various Gram-positive bacterial strains.
- The minimal inhibitory concentration (MIC) for the most active derivative ranged from 7.81 to 15.62 µg/mL, indicating potent antibacterial potential .
| Compound Derivative | MIC (µg/mL) | Activity Type |
|---|---|---|
| Derivative 24 | 7.81 - 15.62 | Antibacterial |
| Other derivatives | Varies | Antibacterial |
Anticancer Properties
The biological activity of sulfonyl hydrazones derived from this compound extends to anticancer effects. Research indicates that these compounds can inhibit tumor growth through various mechanisms.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in malignant cells.
- Metal Complex Formation : These derivatives can act as ligands for metal complexes that exhibit enhanced anticancer activity .
Case Studies
- Synthesis and Evaluation of Hydrazones : A study synthesized a series of benzenesulfonyl hydrazones from this compound and assessed their biological activity. The results indicated promising applications in developing new antimicrobial agents .
- Organometallic Complexes : Another study explored organometallic complexes formed with sulfonyl hydrazones and evaluated their antitumor activity. These complexes demonstrated significant cytotoxicity against various cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
